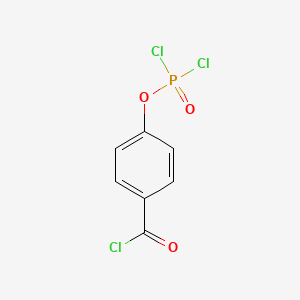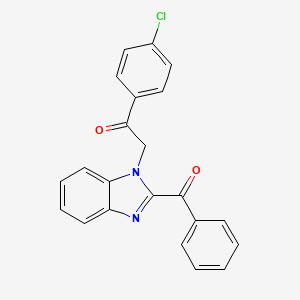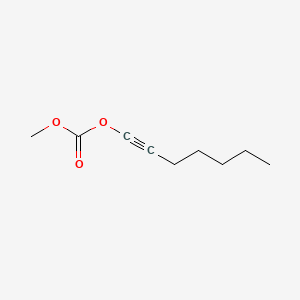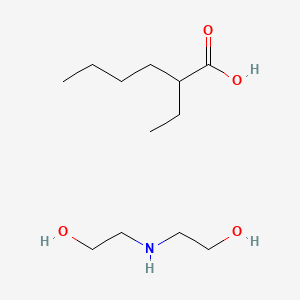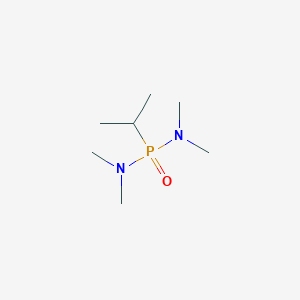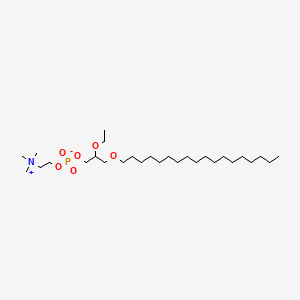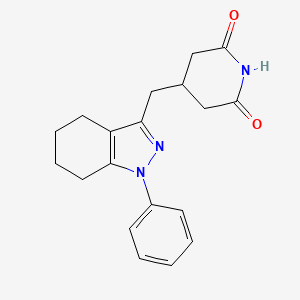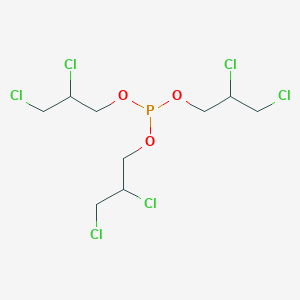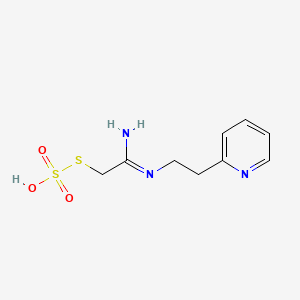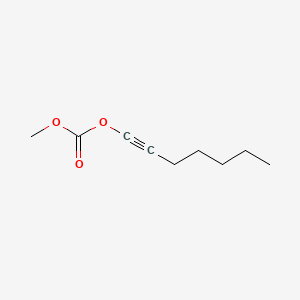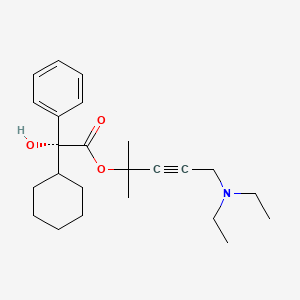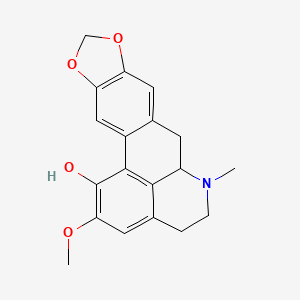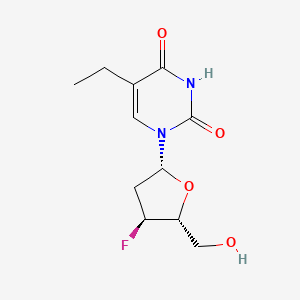
3'-Fluoro-2',3'-dideoxy-5-ethyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Fluoro-2’,3’-dideoxy-5-ethyluridine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom at the 3’ position and an ethyl group at the 5’ position. These modifications confer unique properties to the compound, making it of interest in various scientific fields, particularly in medicinal chemistry and antiviral research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine typically involves multiple steps, starting from a suitable uridine derivative. The introduction of the fluorine atom at the 3’ position can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The ethyl group at the 5’ position can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or ethyl positions using nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers or amines.
科学研究应用
3’-Fluoro-2’,3’-dideoxy-5-ethyluridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential tool for genetic research.
Medicine: Investigated for its antiviral properties, particularly against HIV and other retroviruses. It acts by inhibiting viral replication.
Industry: Potential use in the development of antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine involves its incorporation into viral DNA during replication. The presence of the fluorine atom at the 3’ position prevents further elongation of the DNA chain, effectively terminating viral replication. This makes it a potent inhibitor of viral polymerases. The ethyl group at the 5’ position enhances its stability and bioavailability.
相似化合物的比较
3’-Fluoro-2’,3’-dideoxyuridine: Lacks the ethyl group at the 5’ position.
2’,3’-Dideoxy-3’-fluorouridine: Similar structure but without the ethyl group.
Emtricitabine: Contains a sulfur atom in place of the oxygen in the sugar ring and lacks the ethyl group.
Uniqueness: 3’-Fluoro-2’,3’-dideoxy-5-ethyluridine is unique due to the combination of the fluorine atom at the 3’ position and the ethyl group at the 5’ position. This combination enhances its antiviral activity and stability compared to other similar compounds.
属性
CAS 编号 |
108895-53-0 |
|---|---|
分子式 |
C11H15FN2O4 |
分子量 |
258.25 g/mol |
IUPAC 名称 |
5-ethyl-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O4/c1-2-6-4-14(11(17)13-10(6)16)9-3-7(12)8(5-15)18-9/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1 |
InChI 键 |
SSFQGWVTTOGGKN-DJLDLDEBSA-N |
手性 SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
规范 SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


